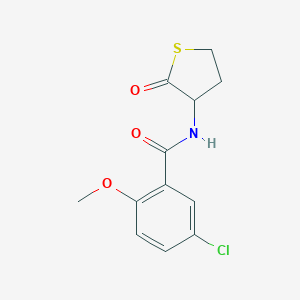
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is an organic compound that has garnered attention in various fields of scientific research. It is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro and methoxy group, and a thiolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxothiolan-3-amine.
Activation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 2-oxothiolan-3-amine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 5-chloro-2-methoxy-N-(2-oxopyrrolidin-1-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxopiperidin-1-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is unique due to its thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds with different ring structures.
特性
CAS番号 |
6615-20-9 |
|---|---|
分子式 |
C12H12ClNO3S |
分子量 |
285.75g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-10-3-2-7(13)6-8(10)11(15)14-9-4-5-18-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,14,15) |
InChIキー |
APBKNBWKEVKFSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



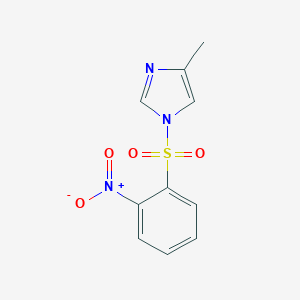
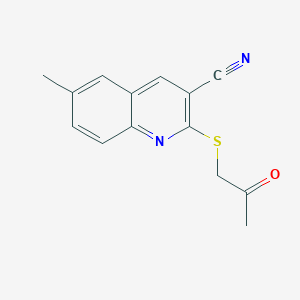
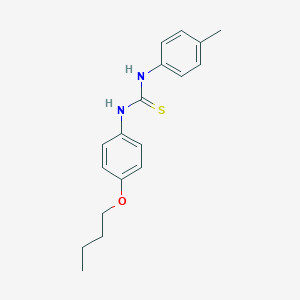

![ethyl {2-methoxy-4-[(E)-(1-methyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B506189.png)
![ethyl {(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B506191.png)
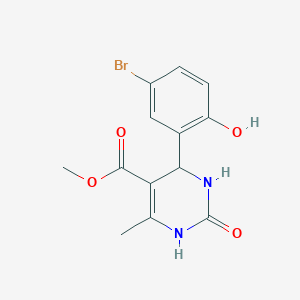
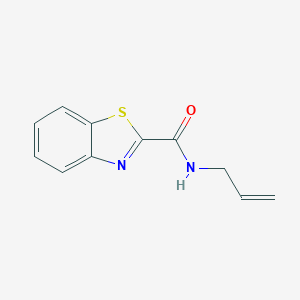
![1-{4-nitrobenzyl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B506200.png)
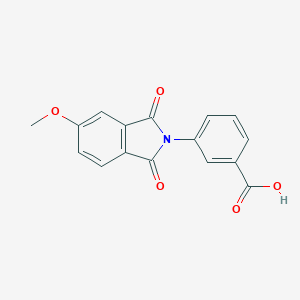
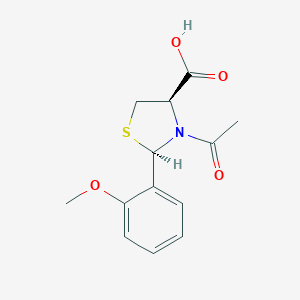
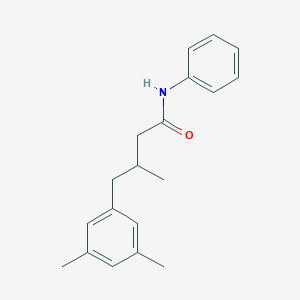
![Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate](/img/structure/B506205.png)
